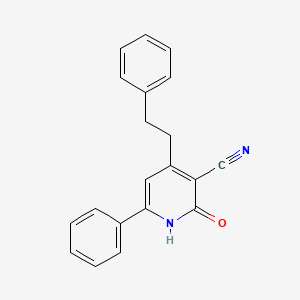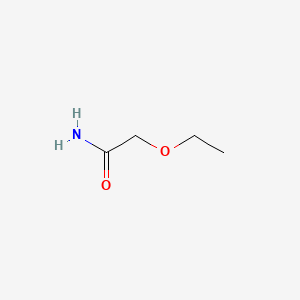
Acetamide, ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, ethoxy-: is an organic compound with the molecular formula C4H9NO2. It is a derivative of acetamide where an ethoxy group replaces one of the hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetamide, ethoxy- can be synthesized by reacting ethylamine with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production: Industrially, acetamide, ethoxy- is produced by the reaction of ethylamine with acetic acid in the presence of a catalyst. This method ensures a higher yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, ethoxy- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form ethylamine and acetic acid.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ethyl acetate and acetic acid.
Reduction: Formation of ethylamine and acetic acid.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a precursor for the synthesis of other organic compounds.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Used as a solvent in various industrial processes.
- Employed in the production of polymers and resins.
Mechanism of Action
Molecular Targets and Pathways: Acetamide, ethoxy- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system involved. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways.
Comparison with Similar Compounds
Acetamide: The parent compound, with a simpler structure and different properties.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom, widely used as a solvent.
Phenoxyacetamide: A derivative with a phenoxy group, known for its diverse biological activities.
Uniqueness: Acetamide, ethoxy- is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51770-98-0 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
2-ethoxyacetamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
OAAKFAXUEYTMHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


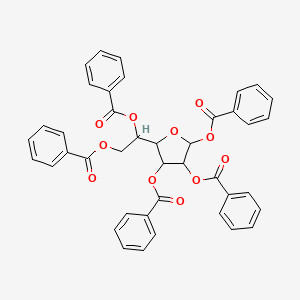

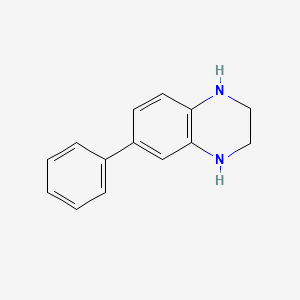
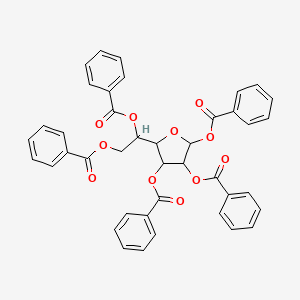
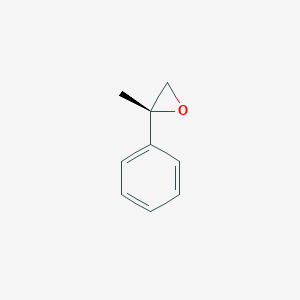
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)


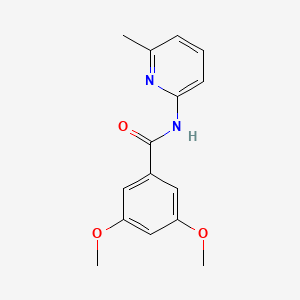
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)

